molecular formula C22H27N B12693618 8-Azabicyclo(3.2.1)octane, 3-(2,2-diphenylethyl)-8-methyl-, endo- CAS No. 20291-32-1

8-Azabicyclo(3.2.1)octane, 3-(2,2-diphenylethyl)-8-methyl-, endo-

Cat. No.: B12693618
CAS No.: 20291-32-1
M. Wt: 305.5 g/mol
InChI Key: BBAGHBNWMQFDRG-PRJVBOEPSA-N
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Description

8-Azabicyclo(3.2.1)octane, 3-(2,2-diphenylethyl)-8-methyl-, endo- is a complex organic compound with a unique bicyclic structure. This compound is known for its significant applications in various fields, including medicinal chemistry and organic synthesis. Its structure comprises a bicyclic octane ring system with a nitrogen atom, making it a versatile scaffold for chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azabicyclo(3.2.1)octane, 3-(2,2-diphenylethyl)-8-methyl-, endo- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo(3.2.1)octane, 3-(2,2-diphenylethyl)-8-methyl-, endo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-Azabicyclo(3.2.1)octane, 3-(2,2-diphenylethyl)-8-methyl-, endo- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Azabicyclo(3.2.1)octane, 3-(2,2-diphenylethyl)-8-methyl-, endo- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-Azabicyclo(3.2.1)octane, 3-(2,2-diphenylethyl)-8-methyl-, endo- lies in its specific substitution pattern and the resulting chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

20291-32-1

Molecular Formula

C22H27N

Molecular Weight

305.5 g/mol

IUPAC Name

(1R,5S)-3-(2,2-diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C22H27N/c1-23-20-12-13-21(23)15-17(14-20)16-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20-22H,12-16H2,1H3/t17?,20-,21+

InChI Key

BBAGHBNWMQFDRG-PRJVBOEPSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)CC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN1C2CCC1CC(C2)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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